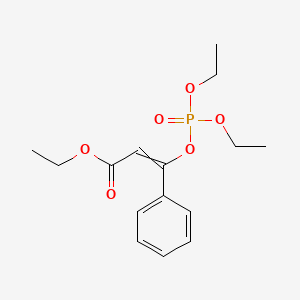![molecular formula C12H6F7NO2 B14000066 Ethyl cyano[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]acetate CAS No. 32251-53-9](/img/structure/B14000066.png)
Ethyl cyano[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl cyano[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]acetate is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms in its structure imparts significant stability and reactivity, making it a valuable compound in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl cyano[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]acetate typically involves the reaction of ethyl cyanoacetate with 2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenol. This reaction is often carried out under basic conditions, using a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction is usually performed in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl cyano[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability imparted by the fluorine atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride, potassium carbonate, and organic solvents like DMF or THF.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: The corresponding carboxylic acid and alcohol.
Applications De Recherche Scientifique
Ethyl cyano[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]acetate has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.
Mécanisme D'action
The mechanism of action of ethyl cyano[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]acetate involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its binding affinity to certain enzymes and receptors, leading to modulation of their activity. The cyano group can also participate in various biochemical reactions, contributing to the compound’s overall biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenol: A precursor in the synthesis of ethyl cyano[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]acetate.
Ethyl cyanoacetate: Another building block used in organic synthesis.
2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide: A related compound with similar structural features.
Uniqueness
This compound is unique due to the combination of its cyano and ester functional groups with a highly fluorinated aromatic ring. This unique structure imparts significant stability, reactivity, and potential for diverse applications in various fields .
Propriétés
Numéro CAS |
32251-53-9 |
|---|---|
Formule moléculaire |
C12H6F7NO2 |
Poids moléculaire |
329.17 g/mol |
Nom IUPAC |
ethyl 2-cyano-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]acetate |
InChI |
InChI=1S/C12H6F7NO2/c1-2-22-11(21)4(3-20)5-7(13)9(15)6(12(17,18)19)10(16)8(5)14/h4H,2H2,1H3 |
Clé InChI |
BEHZAAUZNUYAIK-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C#N)C1=C(C(=C(C(=C1F)F)C(F)(F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![6-[3-(4,6-Diamino-1,3,5-triazin-2-yl)propyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14000017.png)






![2-{[4-Hydroxy-3,5-di(propan-2-yl)phenyl]methylidene}-1H-indene-1,3(2H)-dione](/img/structure/B14000046.png)
![4,8-Bis(aziridin-1-yl)-2,6-dichloropyrimido[5,4-d]pyrimidine](/img/structure/B14000050.png)
